[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
Overview
Description
[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone is a complex organic compound that features a triazole ring, a methoxyphenyl group, a methylsulfanyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the methoxyphenyl, methylsulfanyl, and nitrophenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for treating diseases.
Medicine
In medicinal chemistry, [3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio]phenoxyacetic acid: This compound shares structural similarities with [3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone, particularly in the presence of sulfur-containing groups.
Cetylpyridinium chloride and domiphen bromide: These compounds are structurally similar and have been studied for their potential to enhance the activity of other agents.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-25-14-8-6-11(7-9-14)15-18-17(26-2)20(19-15)16(22)12-4-3-5-13(10-12)21(23)24/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZRDYKEKXFIKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)SC)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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